molecular formula C19H19FN4O2 B6918478 N-[(3-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide

N-[(3-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide

Cat. No.: B6918478
M. Wt: 354.4 g/mol
InChI Key: MZWQDYIERBGRRT-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide is a synthetic organic compound that combines various functional groups, including fluorophenyl, methylimidazole, and oxopyridine moieties

Properties

IUPAC Name

N-[(3-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-13-5-4-9-24(19(13)26)12-16(25)22-17(18-21-8-10-23(18)2)14-6-3-7-15(20)11-14/h3-11,17H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWQDYIERBGRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN(C1=O)CC(=O)NC(C2=CC(=CC=C2)F)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 1-methylimidazole

    • Reaction Condition: Methylation of imidazole with methyl iodide under basic conditions.

  • Step 2: Formation of (3-fluorophenyl)-(1-methylimidazol-2-yl)methanol

    • Reaction Condition: Reaction of 3-fluorobenzyl chloride with 1-methylimidazole in the presence of a base.

  • Step 3: Acetylation

    • Reaction Condition: Acylation of (3-fluorophenyl)-(1-methylimidazol-2-yl)methanol with 3-methyl-2-pyridone in the presence of acetic anhydride and a catalyst.

Industrial Production Methods

In industrial settings, the scale-up involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, especially at the methyl groups.

  • Reduction: Reduction of the carbonyl group in the oxopyridine moiety to an alcohol.

  • Substitution: Electrophilic aromatic substitution on the fluorophenyl ring.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or chromium trioxide.

  • Reducing Agents: Sodium borohydride or lithium aluminium hydride.

  • Catalysts: Palladium on carbon for hydrogenation reactions.

  • Solvents: Methanol, ethanol, and dichloromethane.

Major Products

  • From Oxidation: Formation of carboxylic acids or ketones.

  • From Reduction: Formation of alcohols.

  • From Substitution: Formation of various substituted derivatives based on the position of substitution on the aromatic ring.

Scientific Research Applications

Chemistry

  • Organic Synthesis: Intermediate in the synthesis of more complex molecules.

  • Catalysis: Potential ligand in catalytic reactions due to the presence of nitrogen atoms.

Biology

  • Pharmacology: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Medicine

  • Drug Design: Evaluated for activity against various biological targets, including enzymes and receptors.

  • Therapeutics: Potential candidate for treating specific diseases due to its unique molecular structure.

Industry

  • Material Science: Used in developing novel materials with specific chemical properties.

  • Agrochemicals: Potential application in the synthesis of pesticides and herbicides.

Mechanism of Action

Molecular Targets

  • Enzymes: May inhibit specific enzymes by binding to their active sites.

  • Receptors: Potential interaction with receptors due to its structural components.

Pathways Involved

  • Metabolic Pathways: Modulation of specific metabolic pathways by inhibiting or activating enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorophenyl)-2-(1H-imidazol-2-yl)acetamide

  • N-(3-methylphenyl)-2-(1-methylimidazol-2-yl)acetamide

Uniqueness

  • The presence of both fluorophenyl and oxopyridine moieties provides unique electronic and steric properties.

  • The combination of these groups enhances its potential biological activity compared to similar compounds.

That should cover all the bases!

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